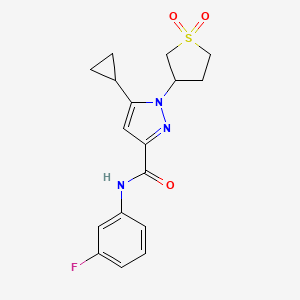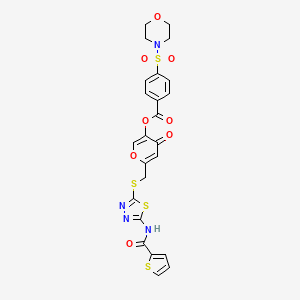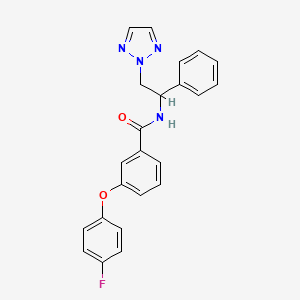![molecular formula C25H26N4O3 B2987822 5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide CAS No. 1226430-10-9](/img/structure/B2987822.png)
5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide, commonly known as CSPN, is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. CSPN is a piperazine derivative and a nicotinamide analog that has shown promising results in several studies.
Aplicaciones Científicas De Investigación
Receptor Binding and Antagonistic Properties
- Melanocortin Receptor Agonists : Compounds structurally related to piperazine derivatives have been synthesized and characterized for their binding to melanocortin receptors, showing selectivity for MC4R with submicromolar affinities. These studies indicate potential applications in treating conditions related to melanocortin receptor activities, such as obesity and metabolic disorders (Mutulis et al., 2004).
Antimicrobial and Antimycobacterial Activities
- Triazine Analogues : A class of piperazine derivatives demonstrated antimicrobial and antimycobacterial activities, suggesting their utility in developing new treatments for infections caused by resistant bacteria (Patel et al., 2012).
Antipsychotic Agents
- Serotonin Receptor Affinities : Certain piperazin-1-yl-phenyl-arylsulfonamides exhibit high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6), indicating their potential as antipsychotic agents (Park et al., 2010).
Carbonic Anhydrase Inhibitors
- Cytosolic and Tumor-associated Isozymes : Novel sulfanilamide and acetazolamide derivatives, incorporating piperazine and other structures, have been tested as inhibitors of carbonic anhydrase isozymes, showing potential for treating conditions where modulation of these enzymes is beneficial, including certain cancers and glaucoma (Turkmen et al., 2005).
Propiedades
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-32-21-8-9-23-22(14-21)24(18(15-26)16-27-23)29-12-10-17(11-13-29)25(30)28-19-4-6-20(31-2)7-5-19/h4-9,14,16-17H,3,10-13H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZYLWBZLKRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
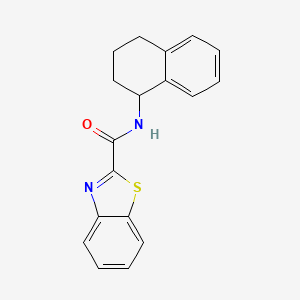

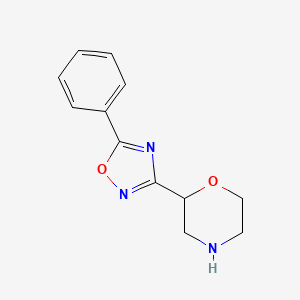
![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)
![8-(2-Methylpropyl)-11-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2987752.png)

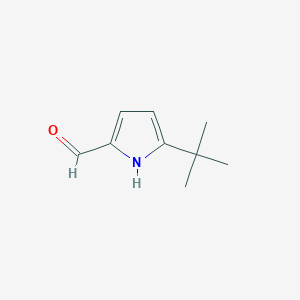
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide](/img/structure/B2987758.png)
